molecular formula AuF4- B1231132 Tetrafluoroaurate(1-)

Tetrafluoroaurate(1-)

Cat. No.: B1231132
M. Wt: 272.96018 g/mol
InChI Key: KGIKPRQIGIPFMN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrafluoroaurate(1−), with the chemical formula [AuF₄]⁻, is a fluorinated gold complex where gold adopts the +3 oxidation state. This anion is stabilized by four fluoride ligands arranged in a square planar geometry, a common coordination for Au(III) due to its d⁸ electronic configuration . It is typically synthesized via reactions involving gold(III) precursors and fluoride sources under controlled conditions. For example, potassium tetrafluoroaurate(III) (K[AuF₄]) is prepared by reacting AuCl₃ with KF in hydrofluoric acid (HF), followed by crystallization . The compound exhibits moderate stability in anhydrous environments but hydrolyzes in aqueous media, releasing Au(OH)₃ and HF .

Structurally, [AuF₄]⁻ is part of a broader class of fluorometallate anions. Its crystal lattice parameters (e.g., in Pr₂F(AuF₄)₅) include a = b = 8.3011 Å, c = 25.885 Å, and a space group of P41 21 2, reflecting a tetragonal system .

Properties

Molecular Formula

AuF4-

Molecular Weight

272.96018 g/mol

IUPAC Name

tetrafluorogold(1-)

InChI

InChI=1S/Au.4FH/h;4*1H/q+3;;;;/p-4

InChI Key

KGIKPRQIGIPFMN-UHFFFAOYSA-J

SMILES

F[Au-](F)(F)F

Canonical SMILES

F[Au-](F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares tetrafluoroaurate(1−) with analogous fluorometallate anions:

Compound Formula Oxidation State Geometry Bond Length (Å) Stability Key Applications
Tetrafluoroaurate(1−) [AuF₄]⁻ Au(III) Square planar ~1.92 (Au–F)* Moderate in dry conditions Catalysis, materials synthesis
Hexafluoroaurate(V) [AuF₆]⁻ Au(V) Octahedral ~1.87 (Au–F)* Low; strong oxidizer High-energy redox systems
Tetrafluoroborate(1−) [BF₄]⁻ B(III) Tetrahedral 1.38 (B–F) High Electrolytes, ionic liquids
Tetrafluorochlorate(III) [ClF₄]⁻ Cl(III) Square planar 1.60 (Cl–F) Low; reactive Rare intermediates in fluorination

*Bond lengths estimated from crystallographic data in related complexes .

Key Observations:
  • Geometry and Oxidation State : [AuF₄]⁻ and [ClF₄]⁻ share square planar geometries due to their d⁸ (Au³⁺) and hypervalent (Cl³⁺) configurations, respectively. In contrast, [AuF₆]⁻ adopts an octahedral geometry for Au(V) (d⁶) .
  • Bond Strength : The shorter Au–F bond (~1.92 Å) compared to Cl–F (1.60 Å) in [ClF₄]⁻ reflects gold’s higher electronegativity and stronger metal-fluoride interactions .
  • Stability: [BF₄]⁻ is notably more stable than [AuF₄]⁻ due to boron’s smaller size and stronger B–F bonds, making it a preferred weakly coordinating anion in industrial applications .

Reactivity and Oxidizing Power

  • [AuF₄]⁻ : Acts as a mild oxidizer, less potent than solvated Au³⁺ ions. Its oxidizing capacity is reduced due to electron donation from fluoride ligands to Au(III) .
  • [AuF₆]⁻ : A stronger oxidizer than [AuF₄]⁻, attributed to Au(V)’s higher oxidation state. However, it is rarely isolated due to instability .
  • [ClF₄]⁻ : Highly reactive, decomposing readily to release F₂ or ClF₃, limiting its practical use .

Thermal and Chemical Stability

  • Thermal Decomposition :
    • [AuF₄]⁻ decomposes above 300°C, forming AuF₃ and F₂ .
    • [BF₄]⁻ remains stable up to 500°C, underscoring its utility in high-temperature processes .
  • Hydrolysis Resistance :
    • [AuF₄]⁻ hydrolyzes in water:

      $$\text{[AuF₄]⁻ + 3H₂O → Au(OH)₃ + 4F⁻ + 3H⁺}$$
    • [BF₄]⁻ resists hydrolysis even in acidic media .

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